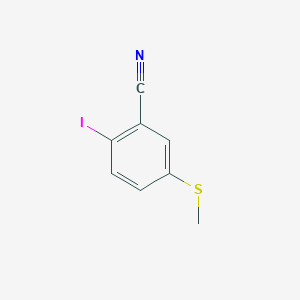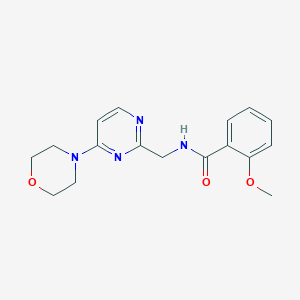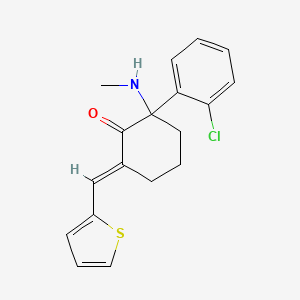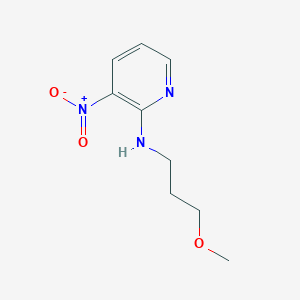![molecular formula C10H13N3O2 B2688094 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone CAS No. 1187561-96-1](/img/structure/B2688094.png)
3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone is a heterocyclic compound that features a pyrazole ring fused with a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole or furanone derivatives .
Scientific Research Applications
3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-ol: This compound shares the pyrazole ring structure but lacks the furanone moiety, resulting in different chemical and biological properties.
5-methyl-2H-pyrazole-3-ol: Another similar compound with a pyrazole ring, but with variations in the substituents and functional groups.
Uniqueness
3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone is unique due to its fused heterocyclic structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
3-[C-methyl-N-(5-methyl-1H-pyrazol-3-yl)carbonimidoyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-5-9(13-12-6)11-7(2)8-3-4-15-10(8)14/h5,8H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPVQIZRYDYWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N=C(C)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B2688011.png)
![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2688019.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2688020.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)



